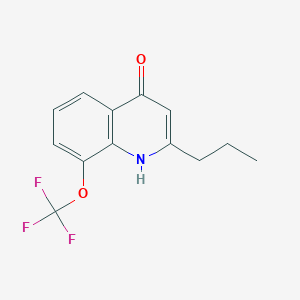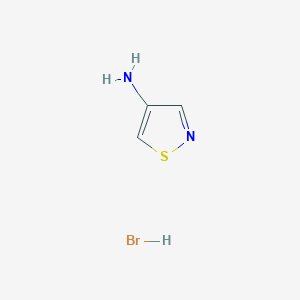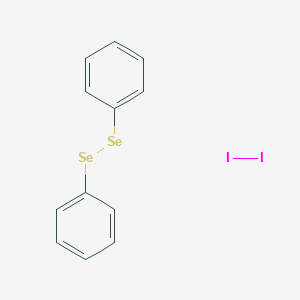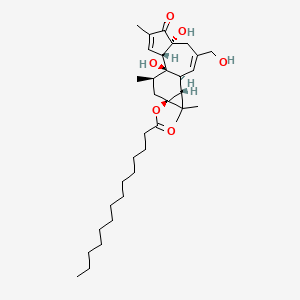
12-Deoxyphorbol-13-tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Deoxyphorbol-13-tetradecanoate is a phorbol ester, a class of compounds known for their biological activity, particularly in the activation of protein kinase C (PKC). These compounds are derived from the diterpene phorbol and are known for their role in tumor promotion and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-tetradecanoate typically involves the esterification of 12-deoxyphorbol with tetradecanoic acid. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve the extraction of phorbol esters from natural sources such as the latex of Euphorbia resinifera. The extracted compounds are then subjected to purification processes such as chromatography to isolate the desired ester .
化学反応の分析
Types of Reactions: 12-Deoxyphorbol-13-tetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phorbol esters .
科学的研究の応用
12-Deoxyphorbol-13-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the activation of protein kinase C and other signaling pathways.
Biology: The compound is employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Due to its role in activating protein kinase C, it is studied for its potential therapeutic applications in cancer and other diseases.
Industry: Phorbol esters, including this compound, are used in the development of bioactive compounds and as tools in biochemical research
作用機序
The primary mechanism of action of 12-Deoxyphorbol-13-tetradecanoate involves the activation of protein kinase C (PKC). This activation occurs through the binding of the compound to the C1 domain of PKC, which induces a conformational change and subsequent activation of the enzyme. This activation leads to a cascade of downstream signaling events that can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .
類似化合物との比較
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC, often used as a reference compound in studies.
12-Deoxyphorbol 13-acetate: A less potent activator compared to 12-Deoxyphorbol-13-tetradecanoate.
12-Deoxyphorbol 13-phenylacetate: Known for its distinct pattern of cellular localization compared to other phorbol esters
Uniqueness: this compound is unique due to its specific esterification pattern, which influences its potency and biological activity. Its ability to induce specific cellular responses makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
53414-26-9 |
|---|---|
分子式 |
C34H54O6 |
分子量 |
558.8 g/mol |
IUPAC名 |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)40-33-20-24(3)34(39)26(29(33)31(33,4)5)19-25(22-35)21-32(38)27(34)18-23(2)30(32)37/h18-19,24,26-27,29,35,38-39H,6-17,20-22H2,1-5H3/t24-,26+,27-,29-,32-,33+,34-/m1/s1 |
InChIキー |
FDFRQMKAXPLXFL-UZAJRZOCSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


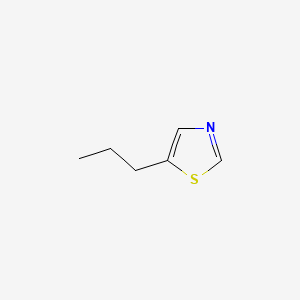
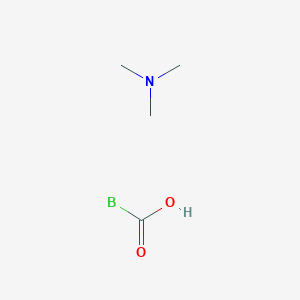

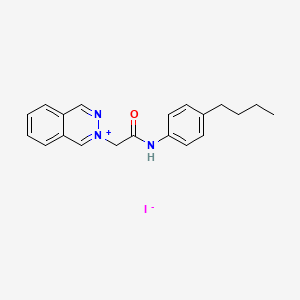
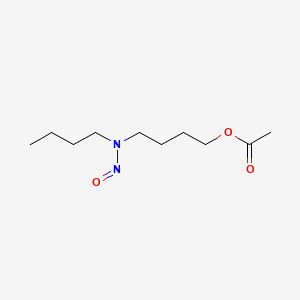
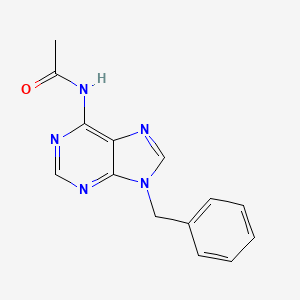
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
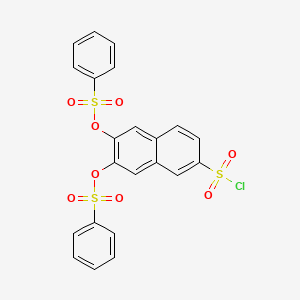
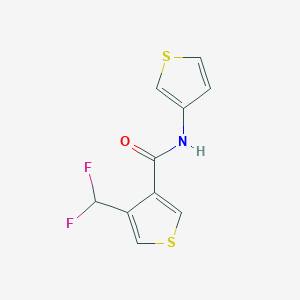
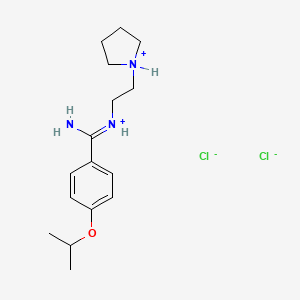
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
